2-(1H-pyrazol-1-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone
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Overview
Description
2-(1H-pyrazol-1-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone is a synthetic organic compound that features a pyrazole ring, a pyridazine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-1-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: Starting from a suitable diketone, the pyrazole ring can be formed via cyclization with hydrazine under acidic conditions.
Synthesis of the Pyridazine Derivative: The pyridazine ring can be synthesized from dihydropyridazine derivatives through oxidation reactions.
Coupling Reactions: The pyrazole and pyridazine derivatives are then coupled using a piperidine linker. This step often involves nucleophilic substitution reactions under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the pyridazine ring to yield dihydropyridazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring can yield pyrazole N-oxides, while reduction of the pyridazine ring can produce dihydropyridazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(1H-pyrazol-1-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising scaffold for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(1H-pyrazol-1-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyridazine rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to these targets. The piperidine ring provides additional flexibility and can enhance the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrazol-1-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)propanone: Similar structure but with a propanone group instead of ethanone.
2-(1H-pyrazol-1-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)butanone: Contains a butanone group, offering different chemical properties.
2-(1H-pyrazol-1-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)pentanone: Features a pentanone group, which can affect its reactivity and biological activity.
Uniqueness
The uniqueness of 2-(1H-pyrazol-1-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-pyrazol-1-yl-1-(4-pyridazin-3-yloxypiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c20-14(11-19-8-2-7-16-19)18-9-4-12(5-10-18)21-13-3-1-6-15-17-13/h1-3,6-8,12H,4-5,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZOFQQINNGHRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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